molecular formula C11H12N2O4 B2596505 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 630091-52-0

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B2596505
CAS No.: 630091-52-0
M. Wt: 236.227
InChI Key: PHKLCZMRZBUZCN-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid is a complex organic compound characterized by the presence of both hydroxyl and carboxyl functional groups This compound is notable for its unique structure, which includes a benzimidazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-methyl-2-carboxylic acid, under acidic conditions to form the benzimidazole ring.

    Hydroxylation: The benzimidazole derivative is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The benzimidazole ring can also interact with nucleic acids and proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxy-3-(1H-benzoimidazol-2-yl)-propionic acid: Lacks the methyl group on the benzimidazole ring.

    2,3-Dihydroxy-3-(5-chloro-1H-benzoimidazol-2-yl)-propionic acid: Contains a chlorine substituent instead of a methyl group.

    2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid: Contains a nitro group instead of a methyl group.

Uniqueness

The presence of the methyl group on the benzimidazole ring in 2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased stability or enhanced interaction with biological targets.

Properties

IUPAC Name

2,3-dihydroxy-3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-5-2-3-6-7(4-5)13-10(12-6)8(14)9(15)11(16)17/h2-4,8-9,14-15H,1H3,(H,12,13)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKLCZMRZBUZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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